2-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Overview
Description
2-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound that features a benzodiazole core linked to a methoxyphenoxypropyl group
Mechanism of Action
Target of Action
The compound “2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol” is chemically similar to the drug Ranolazine . Ranolazine primarily targets the late sodium current in cardiac cells . This current is responsible for maintaining the action potential of the cells, which is crucial for the heart’s rhythmic contractions.
Mode of Action
Ranolazine, and by extension, our compound, works by altering the trans-cellular late sodium current . By modulating this current, it indirectly prevents the calcium overload that can occur during myocardial ischemia . This action helps to maintain the balance of sodium and calcium ions within the cardiac cells, ensuring proper function.
Pharmacokinetics
The pharmacokinetics of our compound can be inferred from Ranolazine, which is rapidly and extensively metabolized in the liver and intestine . Less than 5% is excreted unchanged in urine and feces . The apparent terminal half-life of Ranolazine is 7 hours, and steady state is generally achieved within 3 days of twice-daily dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multi-step organic reactions. One common route starts with the preparation of the benzodiazole core, followed by the introduction of the methoxyphenoxypropyl group through nucleophilic substitution reactions. The final step often involves the reduction of intermediate compounds to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: A muscle relaxant with a similar methoxyphenoxypropyl group.
Ranolazine: Used to treat angina, featuring a related structural motif.
Uniqueness
2-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its specific combination of functional groups and the benzodiazole core, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-4-5-10-18(17)24-14-6-12-21-16-8-3-2-7-15(16)20-19(21)11-13-22/h2-5,7-10,22H,6,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJNRPKMUTHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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